Ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate is a polyunsaturated fatty acid ester with significant structural and functional properties. The compound is characterized by its long carbon chain and multiple double bonds, specifically at the 6th, 9th, 12th, and 15th positions in the hexadecane backbone. Its molecular formula is with a molecular weight of 276.41 g/mol. The compound is often referred to as ethyl 6(Z),9(Z),12(Z),15(Z)-hexadecatetraenoate and is identified by the CAS number 845779-89-7 .
Ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate exhibits notable biological activities. It is known for its potential anti-inflammatory properties and has been studied for its effects on cell signaling pathways associated with inflammation and cancer. Research indicates that it may influence cell proliferation and apoptosis in various cancer cell lines . Additionally, its structure suggests potential benefits in cardiovascular health due to its polyunsaturated nature.
Several methods exist for synthesizing ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate:
Ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate finds applications in various fields:
Studies focusing on the interactions of ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate with biological systems have shown that it can modulate signaling pathways involved in inflammation and cancer progression. Its interactions with cellular membranes and proteins have been explored to understand its mechanism of action better. Further research is ongoing to elucidate specific targets within these pathways .
Ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate shares structural similarities with several other polyunsaturated fatty acids. Here are some comparable compounds:
Compound Name | Molecular Formula | Double Bonds | Unique Features |
---|---|---|---|
Methyl (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate | 4 | One additional carbon compared to ethyl ester | |
Ethyl arachidonate | 4 | Contains an additional carbon chain | |
Ethyl linoleate | 2 | Fewer double bonds than hexadecatetraenoate | |
Ethyl eicosapentaenoate | 5 | Higher degree of unsaturation |
Ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate is unique due to its specific configuration of double bonds which may impart distinct biological activities compared to other similar compounds. Its structure allows it to participate in various biochemical interactions that are critical for understanding its potential therapeutic applications.